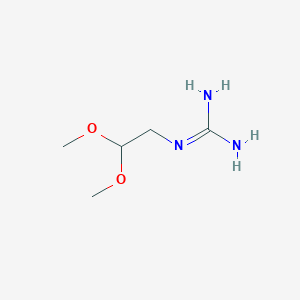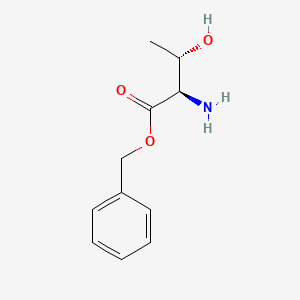
4,4'-Dicyano-2,2'-bipyridine
概要
説明
4,4’-Dicyano-2,2’-bipyridine is a chemical compound with the molecular formula C12H6N4 . It has an average mass of 206.203 Da and a monoisotopic mass of 206.059250 Da . It is used as a photosensitizer for solar fuel generation .
Synthesis Analysis
The synthesis of 4,4’-Dicyano-2,2’-bipyridine has been described in several studies . One study describes a one-step synthesis of 4,4’-Dicyano-2,2’-bipyridine and its corresponding ruthenium complexes .Molecular Structure Analysis
The molecular structure of 4,4’-Dicyano-2,2’-bipyridine is characterized by the presence of two pyridyl groups that can rotate along the carbon-carbon structure . The presence of cyano groups in the molecule lowers the energy of the LUMO (π*) .Chemical Reactions Analysis
4,4’-Dicyano-2,2’-bipyridine is known to undergo selective mono- or disubstitution processes under palladium catalysis . It is also a ligand that binds to molybdenum .Physical And Chemical Properties Analysis
4,4’-Dicyano-2,2’-bipyridine has a density of 1.3±0.1 g/cm3, a boiling point of 391.2±42.0 °C at 760 mmHg, and a flash point of 131.5±13.1 °C . It has 4 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds . Its ACD/LogP is 1.92 .科学的研究の応用
4,4’-Dicyano-2,2’-bipyridine: A Comprehensive Analysis of Scientific Research Applications
Photosensitizers for Solar Fuel Generation: 4,4’-Dicyano-2,2’-bipyridine is utilized as a photosensitizer in solar fuel generation. Photosensitizers are crucial in converting light energy into chemical energy, facilitating the production of solar fuels which are an alternative to fossil fuels .
Ligands in Transition-Metal Catalysis: This compound serves as a functional ligand in transition-metal catalysis. Ligands like 4,4’-Dicyano-2,2’-bipyridine are essential for forming complex catalysts that can accelerate chemical reactions, which is vital in industrial processes and synthetic chemistry .
Electrochemical Applications: The electrochemical properties of 4,4’-Dicyano-2,2’-bipyridine derivatives are investigated for potential use in batteries and electrochromic devices. These compounds can influence the electron transfer processes that are fundamental to these technologies .
Biological Activity: Bipyridines and their derivatives show promise in biological applications due to their structural properties. They can interact with biological molecules and have potential uses in pharmaceuticals .
Supramolecular Structures: The unique structure of 4,4’-Dicyano-2,2’-bipyridine allows it to be used in the construction of supramolecular structures. These structures have applications in nanotechnology and materials science .
Solvatochromic and Environment-Responsive Materials: Derivatives of 4,4’-Dicyano-2,2’-bipyridine exhibit solvatochromic and environment-responsive behaviors. This makes them suitable for creating smart materials that respond to changes in their environment .
作用機序
Safety and Hazards
特性
IUPAC Name |
2-(4-cyanopyridin-2-yl)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4/c13-7-9-1-3-15-11(5-9)12-6-10(8-14)2-4-16-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMFOUVCDJGKNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)C2=NC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439972 | |
| Record name | 4,4'-DICYANO-2,2'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67491-43-4 | |
| Record name | 4,4'-DICYANO-2,2'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-1-[(1R)-1-Phenylethyl]aziridine-2-carboxamide](/img/structure/B1599536.png)
![(1S,2S)-(-)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethylenediamine](/img/structure/B1599538.png)









